molecular formula C9H5F6NO4S B8584083 5-(Trifluoromethyl)-2-(trifluoromethylsulfonamido)benzoic acid

5-(Trifluoromethyl)-2-(trifluoromethylsulfonamido)benzoic acid

Cat. No. B8584083
M. Wt: 337.20 g/mol
InChI Key: TYOJBWAFRQNXEO-UHFFFAOYSA-N
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Patent
US07829571B2

Procedure details

To a solution of methyl 5-(trifluoromethyl)-2-(trifluoromethylsulfonamido)benzoate (2.7 g, 7.7 mmol) in 55 ml of THF was added lithium hydroxide (0.97 g, 23.1 mmol) in 55 ml of water and stirred at RT over night. The reaction mixture was acidified with 1.5N HCl and extracted with ethyl acetate. The organic layer was washed with water, brine and concentrated to give 5-(trifluoromethyl)-2-(trifluoromethylsulfonamido)benzoic acid (2 g) as white solid. 1H NMR (DMSO-d6, 400 MHz) δ 7.77 (m, 2H), 8.18 (s, 1H). MS found: (M−H)−=336.
Name
methyl 5-(trifluoromethyl)-2-(trifluoromethylsulfonamido)benzoate
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:22])([F:21])[C:3]1[CH:4]=[CH:5][C:6]([NH:13][S:14]([C:17]([F:20])([F:19])[F:18])(=[O:16])=[O:15])=[C:7]([CH:12]=1)[C:8]([O:10]C)=[O:9].[OH-].[Li+].Cl>C1COCC1.O>[F:22][C:2]([F:1])([F:21])[C:3]1[CH:4]=[CH:5][C:6]([NH:13][S:14]([C:17]([F:18])([F:19])[F:20])(=[O:16])=[O:15])=[C:7]([CH:12]=1)[C:8]([OH:10])=[O:9] |f:1.2|

Inputs

Step One
Name
methyl 5-(trifluoromethyl)-2-(trifluoromethylsulfonamido)benzoate
Quantity
2.7 g
Type
reactant
Smiles
FC(C=1C=CC(=C(C(=O)OC)C1)NS(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
0.97 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
55 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
55 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water, brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=CC(=C(C(=O)O)C1)NS(=O)(=O)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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